

A Technical Guide to H-Sar-OtBu.HCl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Sar-OtBu.HCl**

Cat. No.: **B2838524**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-Sar-OtBu.HCl**, a key building block in synthetic organic chemistry and peptide synthesis. This document details its chemical identity, physical properties, synthesis, and primary applications, with a focus on its role in the construction of complex molecules.

Chemical Identity and Properties

H-Sar-OtBu.HCl is the hydrochloride salt of sarcosine tert-butyl ester. Sarcosine, or N-methylglycine, is a natural amino acid derivative. The tert-butyl ester (OtBu) serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. This feature makes it a valuable reagent in multi-step syntheses where the carboxylic acid needs to be unmasked at a specific point.

Alternative Names

This compound is known by several synonyms in the literature and commercial catalogs:

- Sarcosine tert-butyl ester hydrochloride[1][2][3]
- tert-Butyl 2-(methylamino)acetate hydrochloride[4][5]
- tert-Butyl N-methylglycinate hydrochloride

- tert-Butyl sarcosinate hydrochloride[1]
- H-Sar-OtBu hydrochloride
- N-Methylglycine t-butyl ester hydrochloride[2]
- Sar-OtBu · HCl[5]

CAS Numbers

Two CAS numbers are frequently associated with this compound:

- 136088-69-2: This is the most consistently cited CAS number for the hydrochloride salt form (**H-Sar-OtBu.HCl**).[4][5][6][7]
- 5616-81-9: This CAS number is also widely used and sometimes refers to the free base, tert-butyl 2-(methylamino)acetate.[1][2][3][8][9] However, many suppliers list it for the hydrochloride salt as well.[1][2][3]

For clarity and precision in documentation and procurement, it is advisable to reference both CAS numbers where appropriate, specifying the hydrochloride salt.

Physicochemical Data

The following table summarizes the key quantitative data for **H-Sar-OtBu.HCl**, compiled from various sources.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[5]
Molecular Weight	181.66 g/mol	[4][5][7]
Appearance	White to off-white or yellow solid/powder/crystal	[6]
Purity	>96.0% (T)	
Melting Point	137-141 °C	[4]
Solubility	Highly soluble in water	[6]

Experimental Protocols

Synthesis of H-Sar-OtBu.HCl

While multiple synthetic routes exist, a common method involves the esterification of N-protected sarcosine followed by deprotection and salt formation. A representative laboratory-scale synthesis is outlined below, based on the reaction of glycine derivatives with tert-butyl acetate.

Objective: To synthesize tert-butyl 2-(methylamino)acetate hydrochloride from glycine.

Reaction Scheme: This synthesis can be conceptualized as a two-step process:

- Esterification of glycine with tert-butyl acetate.
- N-methylation of the resulting amino ester.

A more direct, cited method involves the reaction of glycine with tert-butyl acetate in the presence of an acid catalyst like perchloric acid, followed by purification and salt formation.

Materials:

- Glycine
- tert-Butyl acetate
- Perchloric acid (HClO_4)
- Sodium carbonate (Na_2CO_3) solution (10%)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl) solution (e.g., 1.0 N)

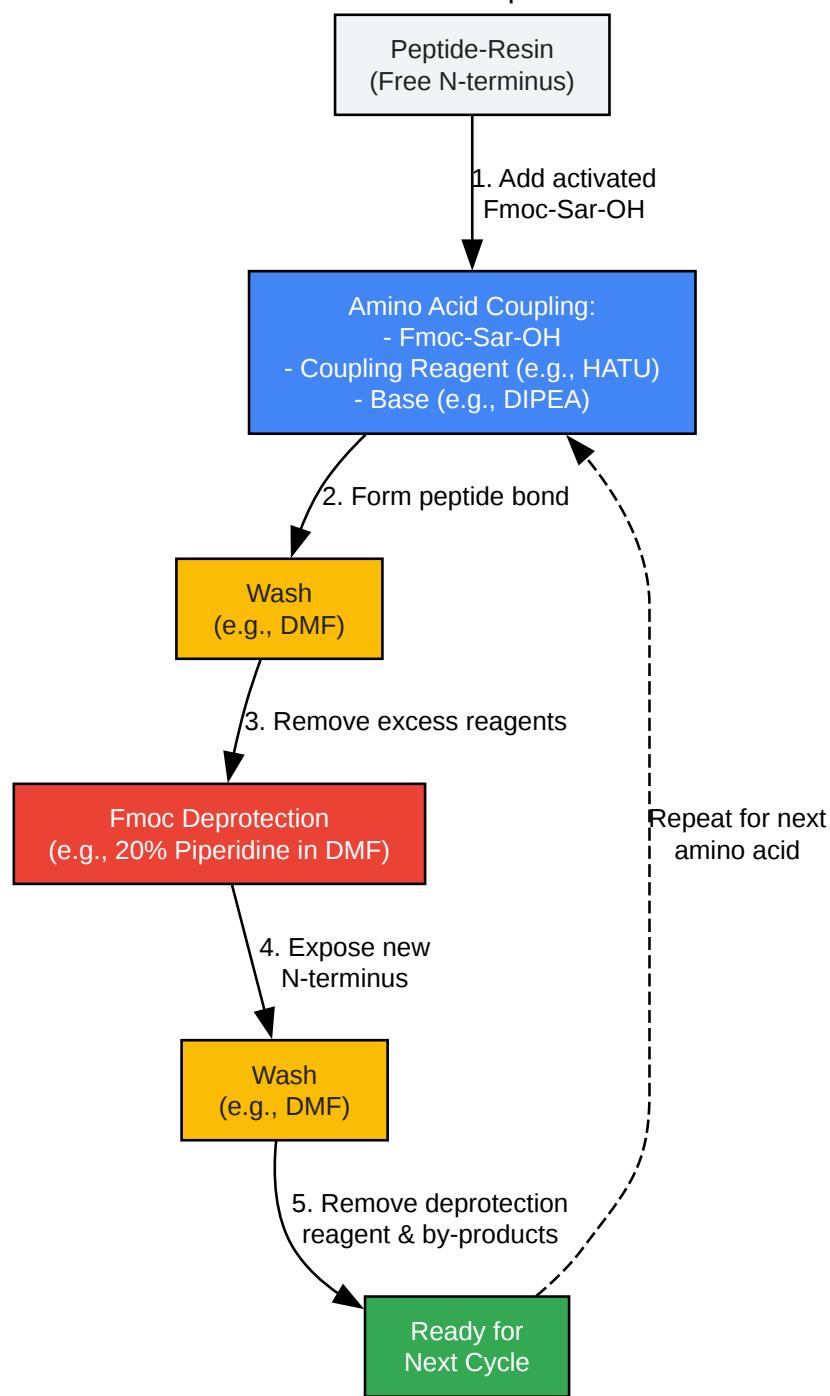
Protocol:

- Esterification:

- Suspend Glycine (1.0 eq) in tert-butyl acetate.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add perchloric acid (1.5 eq).
- Allow the reaction mixture to warm to room temperature and stir for 48 hours.
- Work-up and Extraction:
 - Wash the reaction mixture with water and 1.0 N HCl solution.
 - Adjust the pH of the resulting aqueous solution to ~9 by adding 10% Na₂CO₃ solution.
 - Extract the aqueous phase with dichloromethane (3x).
- Isolation and Salt Formation:
 - Combine the organic phases and dry over anhydrous Na₂SO₄.
 - Filter the solution and concentrate under reduced pressure to yield the free base as an oil.
 - To form the hydrochloride salt, the free base would then be dissolved in a suitable solvent and treated with a solution of HCl.

(Note: This is a generalized protocol based on similar reactions. Researchers should consult specific literature for detailed, optimized procedures.)

Applications in Peptide Synthesis


H-Sar-OtBu.HCl is primarily used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of the sarcosine residue, while the secondary amine at the N-terminus is available for coupling.

Workflow for Incorporation in Fmoc-SPPS

The following diagram illustrates the typical workflow for incorporating a sarcosine residue into a growing peptide chain on a solid support using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Although **H-Sar-OtBu.HCl** has a free amine, for controlled SPPS, it would typically be

N-terminally protected (e.g., with Fmoc) before use. The diagram shows the general cycle where a protected amino acid is added.

Workflow for Amino Acid Incorporation in SPPS

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5616-81-9(Tert-butyl 2-(methylamino)acetate) | Kuujia.com [kuujia.com]
- 3. scbt.com [scbt.com]
- 4. 136088-69-2|tert-Butyl 2-(methylamino)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 5. H-Sar-OtBu hcl - CAS:136088-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. H-Sar-OtBu.HCl | 136088-69-2 | Benchchem [benchchem.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. H-Sar-OtBu.HCl, 5616-81-9, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 9. CAS RN 5616-81-9 | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to H-Sar-OtBu.HCl: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2838524#cas-number-and-alternative-names-for-h-sar-otbu-hcl\]](https://www.benchchem.com/product/b2838524#cas-number-and-alternative-names-for-h-sar-otbu-hcl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com